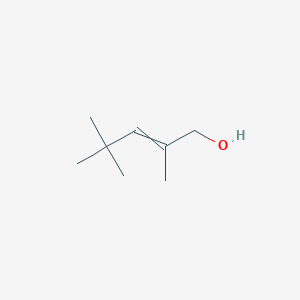

2,4,4-Trimethylpent-2-en-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

51483-32-0 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

2,4,4-trimethylpent-2-en-1-ol |

InChI |

InChI=1S/C8H16O/c1-7(6-9)5-8(2,3)4/h5,9H,6H2,1-4H3 |

InChI Key |

SRFCYTVMWHWLSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(C)(C)C)CO |

Origin of Product |

United States |

Structural and Stereochemical Analysis of 2,4,4 Trimethylpent 2 En 1 Ol

Elucidation of Regioisomeric and Geometric Isomeric Forms

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. masterorganicchemistry.com For 2,4,4-trimethylpent-2-en-1-ol, both constitutional isomerism (variations in connectivity) and stereoisomerism (variations in spatial arrangement) are significant.

The presence of a double bond between the second and third carbon atoms (C2 and C3) restricts free rotation, leading to the possibility of geometric isomerism. The substituents on each carbon of the double bond determine whether different spatial arrangements, known as (E) and (Z) isomers, can exist.

To assign the configuration, the Cahn-Ingold-Prelog (CIP) priority rules are applied to the substituents on each carbon of the alkene:

At carbon C2: The two substituents are a hydroxymethyl group (-CH2OH) and a methyl group (-CH3). Based on atomic number, the oxygen in the hydroxymethyl group gives it higher priority than the carbon of the methyl group.

At carbon C3: The two substituents are a tert-butyl group (-C(CH3)3) and a hydrogen atom (-H). The carbon of the tert-butyl group has a higher atomic number than hydrogen, giving it higher priority.

Based on these priorities, two geometric isomers are possible:

(Z)-2,4,4-Trimethylpent-2-en-1-ol: The two higher-priority groups (-CH2OH and -C(CH3)3) are on the same side (zusammen) of the double bond.

(E)-2,4,4-Trimethylpent-2-en-1-ol: The two higher-priority groups are on opposite sides (entgegen) of the double bond. lookchem.com

Constitutional isomers, also known as structural isomers, have the same molecular formula but differ in the connectivity of their atoms. chemistrysteps.com The trimethylpentenol family (C8H16O) encompasses a wide range of such isomers beyond this compound. These isomers can differ in the carbon skeleton, the position of the double bond (regioisomers), and the location of the hydroxyl group.

Examples of constitutional isomers include:

Positional Isomers of the Double Bond: The double bond could be located elsewhere in the chain, as in 2,4,4-trimethylpent-1-en-1-ol .

Positional Isomers of the Hydroxyl Group: The alcohol could be secondary or tertiary, such as in 2,4,4-trimethylpent-3-en-2-ol .

Skeletal Isomers: The branching pattern of the methyl groups could be different, leading to structures like 2,2,4-trimethylpent-4-en-1-ol . nih.gov

Saturated Analogues: The corresponding saturated alcohol, 2,4,4-trimethylpentan-2-ol , is also a constitutional isomer if considering all C8H18O structures, highlighting the diversity achievable from a single molecular formula. nih.gov

These variations in structure lead to distinct physical and chemical properties for each isomer. youtube.com

Conformational Analysis and Steric Hindrance Effects

The spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformation. In this compound, the most significant factor influencing its conformational preferences is the presence of the large tert-butyl group at the C4 position.

The tert-butyl group exerts considerable steric hindrance, which is the repulsion between electron clouds of bulky groups that are in close proximity. This effect restricts rotation around the C3-C4 single bond and influences the relative stability of the (E) and (Z) isomers.

In the (Z)-isomer , the bulky tert-butyl group and the hydroxymethyl group are positioned on the same side of the double bond. This arrangement forces these two groups into close proximity, resulting in significant van der Waals repulsion and steric strain.

In the (E)-isomer , the tert-butyl group is on the opposite side of the hydroxymethyl group, reducing the steric interaction between them. However, there is still notable steric strain between the tert-butyl group and the methyl group at the C2 position.

Comparing the two, the steric strain in the (Z)-isomer is generally expected to be greater than in the (E)-isomer. Consequently, the (E)-isomer is predicted to be the more thermodynamically stable of the two geometric isomers.

Advanced Structural Characterization Methodologies

The definitive identification and structural elucidation of this compound and its isomers rely on modern spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are essential for structural determination.

¹H NMR spectroscopy provides information on the number of different types of protons, the number of protons of each type, and the connectivity of atoms through spin-spin coupling. The predicted ¹H NMR spectrum of this compound would show distinct signals for each unique proton environment.

Slight differences in the chemical shifts of the vinylic proton and the substituents attached to the double bond would be expected between the (E) and (Z) isomers due to their different electronic environments. docbrown.info

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) (Predicted) | Proton Assignment | Integration | Multiplicity | Notes |

|---|---|---|---|---|

| ~5.3 | Vinylic H on C3 | 1H | Singlet (or Triplet) | Signal for the proton on the double bond. May show coupling to -CH₂OH protons. |

| ~4.1 | -CH₂OH | 2H | Singlet (or Doublet) | Protons on the carbon bearing the hydroxyl group, deshielded by oxygen. |

| ~1.7 | -CH₃ on C2 | 3H | Singlet | Methyl group attached to the double bond. |

| ~1.1 | -C(CH₃)₃ on C4 | 9H | Singlet | Nine equivalent protons of the sterically bulky tert-butyl group. |

| Variable | -OH | 1H | Broad Singlet | Chemical shift is dependent on solvent and concentration. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy is a powerful tool for determining the number and chemical environment of carbon atoms in a molecule. In the case of this compound, eight distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in its structure, assuming no accidental overlap of peaks.

The carbon atom bonded to the hydroxyl group (C1) would appear downfield, typically in the range of 60-70 ppm. The two sp² hybridized carbons of the double bond (C2 and C3) would be found further downfield, generally between 120 and 140 ppm. The quaternary carbon of the tert-butyl group (C4) would have a characteristic shift around 30-40 ppm, while the three equivalent methyl carbons of the tert-butyl group (C5) would appear upfield, around 25-35 ppm. The remaining methyl groups attached to the double bond would also have distinct chemical shifts.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-CH₂OH) | 60 - 70 |

| C2 (=C(CH₃)-) | 120 - 140 |

| C3 (=CH-) | 120 - 140 |

| C4 (-C(CH₃)₃) | 30 - 40 |

| C5 (-C(CH₃)₃) | 25 - 35 |

| C-Methyl (on C2) | 15 - 25 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, the gas chromatograph would first vaporize the sample and separate it from any impurities. The time it takes for the compound to pass through the GC column, known as the retention time, is a characteristic property that can be used for identification under specific experimental conditions.

Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process is energetic and causes the molecule to fragment into smaller, charged pieces. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (128.21 g/mol ). However, this peak may be weak or absent due to the instability of the alcohol. The fragmentation pattern is key to identification. Expected fragments would arise from the loss of functional groups, such as the loss of a water molecule (H₂O, 18 amu) or a methyl group (CH₃, 15 amu). A prominent peak would be expected at m/z 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺. Analysis of this fragmentation pattern allows for the confirmation of the compound's structure.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a very high degree of accuracy. This precision allows for the unambiguous determination of its elemental composition and molecular formula.

For this compound, the molecular formula is C₈H₁₆O. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 amu), hydrogen (¹H = 1.007825 amu), and oxygen (¹⁶O = 15.994915 amu), the calculated monoisotopic mass of the compound is 128.120115 Da.

An HRMS measurement would be able to distinguish this exact mass from other compounds that might have the same nominal mass but a different elemental composition. For instance, a compound with the formula C₉H₂₀ would also have a nominal mass of 128, but its exact mass would be 128.156501 Da. The ability of HRMS to measure mass to several decimal places provides definitive confirmation of the molecular formula of this compound.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The specific frequencies of radiation absorbed are characteristic of the types of chemical bonds and functional groups present in the molecule.

The IR spectrum of this compound would display several key absorption bands that confirm its structure. Data from the structurally similar saturated alcohol, 2,4,4-trimethyl-1-pentanol, shows characteristic peaks that can be used for comparison. nist.gov The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The broadening of this peak is due to hydrogen bonding.

Another key feature would be the C=C stretching vibration from the alkene group, which is expected to appear in the 1640-1680 cm⁻¹ region. C-H stretching vibrations from the sp³ hybridized carbons (the methyl and methylene (B1212753) groups) would result in strong absorptions just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. nist.gov An additional C-H stretch from the sp² carbon of the alkene would be expected just above 3000 cm⁻¹. Finally, a strong C-O stretching vibration would be observed in the fingerprint region, between 1000 and 1260 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretching, H-bonded | 3200 - 3600 (broad) |

| Alkene (C=C) | Stretching | 1640 - 1680 (medium) |

| Alkane (C-H) | Stretching | 2850 - 2960 (strong) |

| Alkene (C-H) | Stretching | 3010 - 3095 (medium) |

| Alcohol (C-O) | Stretching | 1000 - 1260 (strong) |

Raman Spectroscopy

Table 1: Predicted Raman Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200-3600 | Medium | Broad peak, indicative of hydrogen bonding. |

| C-H Stretch (sp²) | 3000-3100 | Medium | From the vinylic hydrogen. |

| C-H Stretch (sp³) | 2850-3000 | Strong | From the trimethyl and methylene groups. |

| C=C Stretch | 1640-1680 | Strong | Characteristic of the α,β-unsaturated system. |

| C-O Stretch | 1000-1050 | Medium | Primary alcohol C-O stretching vibration. |

| C-C Stretch | 800-1200 | Medium-Weak | Skeletal vibrations of the carbon backbone. |

Note: The data in this table is predictive and based on the analysis of analogous compounds and functional group correlations in Raman spectroscopy.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule, particularly in systems containing chromophores. The α,β-unsaturated alcohol system in this compound constitutes a chromophore that absorbs UV radiation.

The conjugation of the carbon-carbon double bond with the hydroxyl group's oxygen atom (via hyperconjugation and inductive effects) influences the energy of the electronic transitions. Two primary transitions are expected for this chromophore: a π → π* transition and an n → π* transition. The π → π* transition, typically of high intensity (large molar absorptivity, ε), is expected to occur at a shorter wavelength compared to more extended conjugated systems. The n → π* transition, arising from the non-bonding electrons on the oxygen atom, is generally of much lower intensity and may be sensitive to solvent polarity.

For α,β-unsaturated carbonyl compounds, which are structurally related, the π → π* transition is often observed around 215-250 nm. youtube.com For an α,β-unsaturated alcohol, the λmax would be expected in a similar region, though potentially at a slightly shorter wavelength due to the lesser electron-withdrawing nature of the hydroxyl group compared to a carbonyl group.

Table 2: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Electronic Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | ~210 - 230 | >10,000 |

| n → π | ~280 - 320 | <100 |

Note: These values are estimations based on Woodward-Fieser rules and data for structurally similar α,β-unsaturated systems.

Thermal Analysis for Structural Stability (e.g., Thermogravimetric Analysis - TG)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This provides information about the thermal stability and decomposition profile of a compound. For this compound, TGA would reveal the temperature at which it begins to decompose and the stages of its thermal degradation.

The thermal decomposition of alcohols often involves dehydration (loss of a water molecule) to form an alkene. elsevier.com In the case of this compound, the initial decomposition step would likely be the elimination of water, potentially leading to the formation of a diene. Subsequent fragmentation of the carbon skeleton would occur at higher temperatures. The bulky tert-butyl group may influence the decomposition mechanism and the stability of the molecule.

Table 3: Predicted Thermal Analysis Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 100 - 250 | ~13.8% | Dehydration (loss of H₂O) |

| > 250 | >13.8% | Decomposition of the hydrocarbon backbone |

Note: The predicted mass loss for dehydration is calculated based on the molecular weight of this compound (128.21 g/mol ) and water (18.02 g/mol ). The temperature ranges are estimations based on the thermal behavior of similar branched alcohols.

Surface Morphology Studies (e.g., Scanning Electron Microscopy - SEM) for Crystalline Derivatives

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at high magnification. While this compound is a liquid at room temperature, its crystalline derivatives, such as esters or urethanes, can be prepared and their crystal habits studied by SEM.

The morphology of these crystalline derivatives would depend on the specific derivative formed and the crystallization conditions (e.g., solvent, temperature, rate of cooling). Typically, organic molecules can form a variety of crystal shapes, including needles, plates, prisms, or more complex structures. SEM analysis would reveal the size, shape, and surface features of these crystals, which can be important for material handling and formulation in various applications. For instance, terpene derivatives have been shown to form fibrous networks in certain solvents. mdpi-res.com

Table 4: Potential Crystalline Derivatives of this compound for SEM Analysis

| Derivative | Reactant | Expected Crystal Habit |

| Phenylurethane | Phenyl isocyanate | Needles or prisms |

| 3,5-Dinitrobenzoate | 3,5-Dinitrobenzoyl chloride | Plates or needles |

| Acetate (B1210297) | Acetic anhydride (B1165640) or acetyl chloride | Dependent on crystallization conditions |

Note: The expected crystal habits are based on common observations for derivatives of other alcohols and are subject to variation based on experimental conditions.

Synthetic Pathways and Methodological Advancements for 2,4,4 Trimethylpent 2 En 1 Ol

De Novo Synthetic Strategies

De novo syntheses focus on building the C8 carbon chain and introducing the required functional groups in a controlled manner. These methods offer high degrees of flexibility but can sometimes involve multiple steps or specialized reagents.

Catalytic Alkylation Reactions (e.g., of Isobutene with Isobutyraldehyde)

The catalytic alkylation of isobutene with isobutyraldehyde (B47883) represents a direct approach to the carbon skeleton of 2,4,4-trimethylpent-2-en-1-ol. This reaction, analogous in some respects to the Tishchenko reaction, involves the formation of a new carbon-carbon bond between the olefin and the aldehyde. The reaction is typically promoted by a catalyst that can activate the aldehyde carbonyl group towards nucleophilic attack by the isobutene. While specific catalysts for this exact transformation are not widely documented in readily available literature, the general principle relies on Lewis or Brønsted acids to facilitate the condensation. The initial adduct would then undergo subsequent rearrangement and reduction steps to yield the target allylic alcohol.

Reactions Involving Isobutylene (B52900) and Formaldehyde (B43269) Followed by Reduction

A well-established route to unsaturated alcohols involves the Prins reaction, which is the acid-catalyzed condensation of an alkene with an aldehyde. In this context, the reaction of isobutylene with formaldehyde is a key step. This reaction can be guided to produce various intermediates, including 3-methyl-3-buten-1-ol. rsc.orgnih.govrsc.org

The mechanism of the Prins reaction involves the protonation of formaldehyde by an acid catalyst, making it a potent electrophile. Isobutylene then attacks the activated formaldehyde, leading to a carbocation intermediate that, upon loss of a proton, yields the unsaturated alcohol. rsc.org Zeolite catalysts, such as H-ZSM-5, have been shown to be effective for this transformation. rsc.orgrsc.org

To obtain this compound from the initial Prins product, a subsequent reduction step is necessary. This reduction must be selective for the carbonyl group if the initial product is an aldehyde, or it may involve the reduction of an ester or other functional group derived from the initial alcohol. A potential reducing agent for this type of transformation is lithium aluminium hydride. lookchem.com

Directed Olefin Hydroxylation/Functionalization Strategies

Directed hydroxylation strategies aim to introduce a hydroxyl group at a specific position of a pre-existing olefin. For the synthesis of this compound, this would involve the selective allylic hydroxylation of a 2,4,4-trimethylpentene isomer. Various methods for allylic hydroxylation have been developed, often employing transition metal catalysts or enzymatic systems.

For instance, metalloporphyrins have been demonstrated to catalyze the selective aerobic allylic oxidation of alkenes. ccspublishing.org.cn These biomimetic catalysts can activate molecular oxygen to selectively insert an oxygen atom at the allylic position of a double bond. Additionally, enzyme-catalyzed reactions, such as those using cytochrome P450 monooxygenases, are known to perform highly regio- and stereoselective hydroxylations of C-H bonds, including at allylic positions. nih.gov While direct application to 2,4,4-trimethylpentene is not extensively reported, these methods represent a promising avenue for the targeted synthesis of the desired alcohol.

Conversions from Related Hydrocarbon Precursors

An alternative to building the carbon skeleton from scratch is to start with a readily available C8 hydrocarbon and introduce the necessary functionality. This approach is often favored in industrial settings where specific hydrocarbon feedstocks are abundant.

Transformation from 2,4,4-Trimethyl-2-pentene (B94453) via Oxidation (e.g., with Selenium(IV) Oxide and Acetic Anhydride)

The allylic oxidation of 2,4,4-trimethyl-2-pentene is a direct route to introduce the hydroxyl group at the desired C1 position. A classic and effective reagent for this transformation is selenium(IV) oxide (SeO₂), often in the presence of acetic anhydride (B1165640). This reaction is known as the Riley oxidation. nih.gov

The mechanism of the Riley oxidation is thought to involve an ene reaction between the alkene and SeO₂, followed by a rsc.orglookchem.com-sigmatropic rearrangement to form an allylic selenite (B80905) ester. This intermediate can then be hydrolyzed to the allylic alcohol. When the reaction is carried out in the presence of acetic anhydride, the initially formed alcohol is acetylated, which can prevent over-oxidation to the corresponding aldehyde or carboxylic acid. nih.gov Subsequent hydrolysis of the acetate (B1210297) ester yields the target alcohol, this compound.

Industrial-Scale Synthesis Routes Utilizing C4 Fractions and Acid Catalysis (e.g., Sulfuric Acid or Polymer Resins) for Diisobutylene Isomers

On an industrial scale, the precursors to this compound, namely the diisobutylene isomers (2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene), are produced in large quantities from C4 hydrocarbon streams. These streams, rich in isobutylene, are typically byproducts of petroleum refining processes like fluid catalytic cracking (FCC). mdpi.comacademie-sciences.fr

The dimerization of isobutylene is an acid-catalyzed process. Historically, strong liquid acids such as sulfuric acid (H₂SO₄) have been employed. academie-sciences.frgoogle.com In this process, isobutylene is selectively extracted from the C4 fraction by the sulfuric acid, and subsequent heating of the extract leads to the formation of diisobutylene isomers. guidechem.com

More recently, solid acid catalysts have gained prominence due to their environmental and handling advantages over liquid acids. Macroporous sulfonic acid cation exchange resins are widely used as catalysts for isobutylene dimerization. researchgate.netsemanticscholar.org These polymer-based catalysts offer high activity and selectivity for the formation of diisobutylene. The reaction conditions, such as temperature and pressure, can be optimized to maximize the yield of the desired C8 olefins.

Below is a table summarizing typical catalysts and conditions for the industrial production of diisobutylene isomers:

| Catalyst Type | Typical Reaction Conditions | Key Advantages |

| Sulfuric Acid | Liquid phase, moderate temperature and pressure. | Well-established technology. |

| Polymer Resins | Fixed-bed reactors, temperatures typically between 30-100°C. academie-sciences.fr | Easier separation, less corrosive, regenerable. researchgate.netsemanticscholar.org |

| Zeolites | Can be used in various reactor configurations. | Shape selectivity can influence isomer distribution. academie-sciences.fr |

The resulting diisobutylene mixture can then be subjected to the oxidation reactions described in section 3.2.1 to produce this compound.

Stereoselective and Regioselective Synthesis Approaches for Isomeric Control

The primary and most effective method for the synthesis of this compound involves the allylic oxidation of its precursor, 2,4,4-trimethyl-2-pentene. This transformation is crucial for introducing the hydroxyl group at the C-1 position adjacent to the double bond. The control of stereoselectivity (the spatial arrangement of atoms, leading to E/Z isomers) and regioselectivity (the position of the functional group) is paramount in this synthesis.

A key reagent employed for this purpose is selenium(IV) oxide (SeO₂). The reaction mechanism of selenium dioxide oxidation of alkenes is well-established and proceeds through a concerted ene reaction, followed by a acs.orgnih.gov-sigmatropic rearrangement. This mechanistic pathway is instrumental in dictating the isomeric outcome of the product.

For trisubstituted alkenes such as 2,4,4-trimethyl-2-pentene, the allylic oxidation with selenium dioxide typically exhibits a high degree of regioselectivity, favoring the oxidation at the more substituted end of the double bond. Furthermore, this method is known to predominantly yield the (E)-isomer of the allylic alcohol. The stereochemical preference is attributed to the cyclic nature of the transition state in the acs.orgnih.gov-sigmatropic rearrangement, where steric hindrance directs the substituents to adopt a thermodynamically more stable conformation, leading to the (E)-product.

One specific method reported for the synthesis of (2E)-2,4,4-trimethylpent-2-en-1-ol involves the use of selenium(IV) oxide in conjunction with tert-butyl hydroperoxide as a co-oxidant and salicylic (B10762653) acid as a catalyst, carried out in a dichloromethane (B109758) solvent. This approach leverages the catalytic cycle of selenium, where the co-oxidant regenerates the active selenium species, allowing for the use of substoichiometric amounts of the toxic selenium reagent.

Optimization of Reaction Conditions for Yield and Purity Enhancement

The optimization of reaction conditions is critical for enhancing the yield and purity of this compound. Key parameters that are often manipulated include the choice of oxidizing agent, catalyst, solvent, reaction temperature, and reaction time.

As mentioned, a significant advancement in the selenium dioxide-mediated allylic oxidation is the use of a catalytic amount of SeO₂ with a stoichiometric amount of a co-oxidant. Tert-butyl hydroperoxide (TBHP) is a commonly used co-oxidant that reoxidizes the reduced selenium species, thereby regenerating the active catalyst. This catalytic approach not only improves the atom economy of the reaction but also simplifies the purification process by minimizing the amount of selenium-containing byproducts.

The addition of acidic co-catalysts, such as salicylic acid, has been shown to accelerate the initial ene reaction step, leading to shorter reaction times and potentially higher yields. The choice of solvent also plays a crucial role. Dichloromethane is a common solvent for these reactions, but other non-polar and polar aprotic solvents can also be employed, and their selection can influence the reaction rate and selectivity.

Temperature is another critical parameter to control. Allylic oxidations are typically conducted at moderate temperatures to ensure a reasonable reaction rate while minimizing side reactions, such as over-oxidation to the corresponding aldehyde or ketone. The optimal temperature is substrate-dependent and needs to be determined empirically.

Below is an interactive data table illustrating a potential optimization study for the synthesis of (2E)-2,4,4-trimethylpent-2-en-1-ol from 2,4,4-trimethyl-2-pentene.

| Entry | SeO₂ (mol%) | TBHP (equiv) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 100 | - | - | Ethanol | 78 | 24 | 45 | 85 |

| 2 | 10 | 1.5 | - | Dichloromethane | 25 | 48 | 60 | 90 |

| 3 | 5 | 1.5 | Salicylic Acid (10) | Dichloromethane | 25 | 24 | 75 | 95 |

| 4 | 5 | 2.0 | Salicylic Acid (10) | Dichloromethane | 40 | 18 | 85 | 97 |

| 5 | 2 | 2.0 | Salicylic Acid (5) | Acetonitrile | 40 | 24 | 78 | 96 |

This table is illustrative and based on general principles of allylic oxidation optimization. The data does not represent actual experimental results from a single published study.

Mechanistic Investigations of 2,4,4 Trimethylpent 2 En 1 Ol Transformations

Olefinic Reactivity: Electrophilic and Radical Addition Reactions

The trisubstituted double bond in 2,4,4-trimethylpent-2-en-1-ol is susceptible to attack by both electrophiles and radicals. The presence of electron-donating alkyl groups and the allylic hydroxyl group influences the regioselectivity and stereoselectivity of these addition reactions.

Electrophilic Addition: In electrophilic additions, the reaction is initiated by the attack of an electrophile on the electron-rich double bond, leading to the formation of a carbocation intermediate. The stability of this carbocation dictates the regiochemical outcome, generally following Markovnikov's rule. For this compound, the attack of an electrophile (E+) would lead to two possible carbocations. The more stable tertiary carbocation at the C-2 position would be preferentially formed over the secondary carbocation at the C-3 position. Subsequent attack by a nucleophile (Nu-) would yield the corresponding addition product.

Radical Addition: Radical addition to the double bond proceeds via a free-radical chain mechanism. The regioselectivity of radical addition is typically anti-Markovnikov, where the radical adds to the less substituted carbon of the double bond to form the more stable radical intermediate. In the case of this compound, the addition of a radical (R•) would preferentially occur at the C-3 position, leading to a more stable tertiary radical at the C-2 position.

| Reaction Type | Reagent | Intermediate | Major Product |

| Electrophilic Addition (e.g., Hydrohalogenation) | H-X | Tertiary Carbocation at C-2 | 2-Halo-2,4,4-trimethylpentan-1-ol |

| Radical Addition (e.g., HBr with peroxides) | HBr, ROOR | Tertiary Radical at C-2 | 3-Bromo-2,4,4-trimethylpentan-1-ol |

Hydroxyl Group Derivatization and Functionalization Reactions

The primary hydroxyl group in this compound can undergo a variety of derivatization and functionalization reactions. These reactions are crucial for protecting the hydroxyl group during other transformations or for introducing new functional groups to modify the molecule's properties.

Common derivatization reactions include esterification and etherification. Esterification can be achieved by reacting the alcohol with acyl chlorides or acid anhydrides in the presence of a base. Etherification can be carried out, for example, through the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Functionalization reactions can convert the hydroxyl group into other functionalities. For instance, oxidation of the primary alcohol can yield either the corresponding aldehyde, (E)-2,4,4-trimethylpent-2-enal, or further to the carboxylic acid, (E)-2,4,4-trimethylpent-2-enoic acid, depending on the oxidizing agent and reaction conditions.

| Reaction | Reagent(s) | Functional Group Formed |

| Esterification | Acyl chloride (RCOCl), Pyridine | Ester (-OCOR) |

| Etherification | 1. NaH, 2. Alkyl halide (R'-X) | Ether (-OR') |

| Oxidation (to aldehyde) | Pyridinium chlorochromate (PCC) | Aldehyde (-CHO) |

| Oxidation (to carboxylic acid) | Potassium permanganate (B83412) (KMnO4) | Carboxylic Acid (-COOH) |

Transition Metal-Catalyzed Reactions

The olefinic and allylic nature of this compound makes it a suitable substrate for a variety of transition metal-catalyzed reactions. These reactions offer powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

While specific studies on this compound are limited, the principles of palladium-catalyzed reactions of allylic alcohols are well-established. In an oxidative Heck-type reaction, an aryl or vinyl boronic acid could couple with the alkene. rsc.org The reaction typically proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple. For a trisubstituted alkene like this compound, regioselectivity can be an issue. nih.govnih.gov The reaction would likely involve the formation of a π-allylpalladium complex, which can then be attacked by a nucleophile. wikipedia.org

Rhodium complexes are known to catalyze the isomerization of allylic alcohols to the corresponding aldehydes. acs.org This process involves a 1,3-hydride shift mediated by the rhodium catalyst. rsc.org Rhodium catalysts can also be employed in allylic substitution reactions. organic-chemistry.org Platinum can form stable coordination complexes with unsaturated organic ligands, including unsaturated alcohols. rsc.orgum.edu.mt These complexes can activate the double bond towards nucleophilic attack or other transformations. The thermodynamics of the formation of platinum(II)-olefin complexes with unsaturated alcohols have been studied, indicating that the stability is influenced by solvation effects. rsc.org

The epoxidation of the double bond in this compound can be achieved using various reagents. Molybdenum and tungsten complexes are effective catalysts for the epoxidation of allylic alcohols, often exhibiting high selectivity. mdpi.comwikipedia.org The reaction typically utilizes peroxides, such as tert-butyl hydroperoxide or hydrogen peroxide, as the oxidant. tandfonline.com The mechanism is believed to involve the formation of a metal-peroxo species that transfers an oxygen atom to the alkene. For allylic alcohols, the hydroxyl group can direct the epoxidation, leading to high stereoselectivity. wikipedia.org Tungsten-catalyzed systems have also been developed for the selective epoxidation of alkenes. rsc.org

| Catalyst System | Oxidant | Reaction Type | Expected Product |

| Palladium(0)/Ligand | Aryl Boronic Acid | Oxidative Heck-type Coupling | Arylated product |

| Rhodium(I) Complex | - | Isomerization | (E)-2,4,4-trimethylpent-2-enal |

| Molybdenum or Tungsten Complex | H₂O₂ or t-BuOOH | Epoxidation | 2,3-Epoxy-2,4,4-trimethylpentan-1-ol |

Ozonolysis and Atmospheric Oxidation Mechanisms

Ozonolysis: The reaction of this compound with ozone leads to the cleavage of the carbon-carbon double bond. According to the Criegee mechanism, ozone first adds across the double bond to form an unstable primary ozonide (molozonide). wikipedia.orgorganic-chemistry.org This intermediate rapidly rearranges to a carbonyl oxide and a carbonyl compound. For this compound, this would yield acetone (B3395972) and a carbonyl oxide derived from the rest of the molecule. These two fragments then recombine to form a more stable secondary ozonide (trioxolane). Work-up of the ozonide under reductive conditions (e.g., with zinc and water) would yield acetone and 2-hydroxy-2,4,4-trimethylpropanal. vedantu.combyjus.com

Atmospheric Oxidation: In the atmosphere, volatile organic compounds like this compound are primarily removed through oxidation by hydroxyl radicals (•OH). harvard.edu The reaction is initiated by the addition of the •OH radical to the double bond or by hydrogen abstraction from the C-H bonds, with addition to the double bond being the dominant pathway for alkenes. The resulting alkyl radical rapidly reacts with molecular oxygen to form a peroxy radical (RO₂). The fate of this peroxy radical depends on the atmospheric conditions, but it can lead to the formation of various oxygenated products, including aldehydes, ketones, and organic nitrates. nih.govnih.gov

Determination of Rate Coefficients and Temperature Dependence

No specific studies detailing the determination of rate coefficients and the temperature dependence of reactions involving this compound were found. Such studies would typically involve kinetic experiments where the concentration of the reactant is monitored over time at various temperatures. The data would then be used to calculate the rate constant (k) at each temperature and subsequently determine the activation energy (Ea) and the pre-exponential factor (A) using the Arrhenius equation.

Table 1: Hypothetical Rate Coefficients and Temperature Dependence for a Transformation of this compound This table is for illustrative purposes only as no experimental data was found.

| Temperature (K) | Rate Coefficient (k) (s⁻¹) |

|---|---|

| 298 | Data Not Available |

| 308 | Data Not Available |

| 318 | Data Not Available |

Analysis of Substituent Effects on Reaction Kinetics

Information regarding the analysis of substituent effects on the reaction kinetics of this compound is not available. This type of investigation would involve synthesizing derivatives of the parent molecule with different substituent groups at various positions and studying how these changes affect the reaction rates. The results are often analyzed using Hammett plots or similar linear free-energy relationships to quantify the electronic effects of the substituents.

Table 2: Hypothetical Substituent Effects on the Relative Rate of a Transformation of a this compound Derivative This table is for illustrative purposes only as no experimental data was found.

| Substituent (at a specified position) | Relative Rate (ksubstituent/kH) |

|---|---|

| -OCH₃ | Data Not Available |

| -CH₃ | Data Not Available |

| -H | 1.00 (Reference) |

| -Cl | Data Not Available |

| -NO₂ | Data Not Available |

Stereochemical Outcomes of Chemical Transformations

There are no specific studies on the stereochemical outcomes of chemical transformations involving this compound. Research in this area would focus on reactions that create or modify stereocenters within the molecule, such as asymmetric epoxidation or dihydroxylation of the double bond. The analysis would determine the enantiomeric or diastereomeric excess of the products, providing insight into the stereoselectivity of the reaction mechanism.

Computational Chemistry and Theoretical Studies of 2,4,4 Trimethylpent 2 En 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to determining the electronic structure and predicting the molecular properties of a compound. For 2,4,4-Trimethylpent-2-en-1-ol, these calculations can elucidate properties such as molecular weight, molecular formula, and other computed descriptors. While extensive research articles detailing a full quantum chemical analysis of this specific molecule are not prevalent in publicly accessible literature, foundational molecular properties have been computed and are available through chemical databases. nih.gov

These properties, derived from computational models, provide a baseline for understanding the molecule's characteristics. For instance, the molecular formula and weight are exact properties derived from the compound's atomic composition. Other properties, such as the XLogP3 value, which is a computed measure of hydrophobicity, are estimated using algorithms based on the molecule's structure. The topological polar surface area (TPSA) is another computed property that is important for predicting the transport properties of molecules.

Below is a table of computationally derived properties for this compound.

| Property | Value |

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 128.12011513 g/mol |

| Monoisotopic Mass | 128.12011513 g/mol |

| Topological Polar Surface Area | 20.2 Ų |

| Heavy Atom Count | 9 |

| Complexity | 114 |

This data is computationally generated and sourced from PubChem. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, including conformational changes and dynamic interactions. An MD simulation of this compound would involve calculating the trajectory of each atom over time based on a given force field. This would provide detailed information about the molecule's flexibility, preferred conformations in different environments (e.g., in a solvent or in the gas phase), and the timescales of its internal motions.

However, a review of scientific literature indicates a lack of specific studies focused on the molecular dynamics simulations of this compound. Such research would be valuable for understanding how its structure influences its physical and chemical properties over time.

Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to predict the properties of chemicals based on their molecular structure. For this compound, a QSPR model could be developed to predict its reactivity in various chemical reactions. This would typically involve calculating a set of molecular descriptors (e.g., electronic, steric, and topological) and then correlating them with experimentally determined reactivity data for a series of related compounds.

As of now, there are no specific QSPR studies dedicated to predicting the reactivity of this compound found in the available scientific literature. The development of such a model would require a substantial dataset of experimental reactivity for structurally similar compounds, which may not be currently available.

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods, particularly quantum chemical calculations, are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these methods could be used to map out the potential energy surfaces of its reactions, identify transition states, and calculate activation energies. This would provide a detailed, atomistic understanding of how this alcohol participates in chemical transformations, such as oxidation, esterification, or addition reactions across its double bond.

Despite the potential for such insightful studies, there is a scarcity of published research that applies computational methods to elucidate the reaction mechanisms specifically involving this compound. Future computational work in this area could significantly contribute to a deeper understanding of its chemical behavior.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate the interactions between molecules. In the context of this compound, these methods could be used to study its interactions with other molecules, such as solvents, catalysts, or biological macromolecules. For instance, docking simulations could predict how it might bind to the active site of an enzyme, while more advanced simulations could explore the thermodynamics of these interactions.

A thorough search of the scientific literature did not yield specific studies focused on the in silico modeling of molecular interactions of this compound. This represents an area where future computational research could provide valuable insights into its intermolecular behavior and potential applications.

Advanced Applications and Industrial Utility of 2,4,4 Trimethylpent 2 En 1 Ol and Its Derivatives

Role as a Key Intermediate in Fine Chemical Synthesis

2,4,4-Trimethylpent-2-en-1-ol is a versatile precursor molecule, primarily utilized for the synthesis of more complex chemical structures. Its utility stems from the reactivity of its two functional groups: the hydroxyl (-OH) group and the carbon-carbon double bond (C=C). These sites allow for a wide range of chemical transformations, making the compound a foundational element in multi-step synthetic processes. The industrial relevance of its precursors, the diisobutylene isomers (2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene), highlights the commercial context for this class of C8 chemicals, which are used to produce surfactants, resin modifiers, and plasticizers. google.com

A significant application of this compound is in the fragrance and flavor industry. The alcohol itself is not typically used as a final fragrance ingredient but serves as a crucial intermediate for the synthesis of ester derivatives. A key patent discloses that esters derived from trimethyl-penten-1-yl compounds are valuable as fragrance and flavor components. google.comgoogle.com These derivatives are synthesized by reacting this compound with various carboxylic acids or their equivalents to form the corresponding esters. The resulting compounds possess unique olfactory properties, which can be tailored by altering the structure of the attached ester group.

Table 1: Examples of Fragrance Esters Derived from this compound This table is illustrative of the types of compounds described in patent literature.

| Ester Derivative Name | Potential Olfactory Profile |

|---|---|

| (2E)-2,4,4-Trimethylpent-2-en-1-yl acetate (B1210297) | Fruity, Green |

| (2E)-2,4,4-Trimethylpent-2-en-1-yl propionate | Sweet, Floral |

These ester compounds are incorporated into a wide array of consumer products, including perfumes, cosmetics, soaps, and detergents, to impart specific scents. google.com

While this compound possesses reactive functional groups characteristic of useful synthetic building blocks, its specific application as a key intermediate in the synthesis of pharmaceutical compounds is not extensively documented in publicly available scientific literature. The focus of its industrial use appears to be concentrated in other areas of fine and specialty chemical manufacturing.

The precursors to this compound, namely the isomers of diisobutylene, are known to be used in the production of polymers and resins. google.com However, the direct application of the alcohol, this compound, as a monomer in polymerization reactions or as a reactive modifier for existing polymers is not well-established in the literature. Its potential in this field would rely on the reactivity of its hydroxyl group or the double bond, but specific industrial applications have not been detailed.

Contributions to Specialized Organic Synthesis Methodologies

Beyond its direct industrial applications, this compound serves as an excellent model compound for illustrating fundamental concepts in organic chemistry, particularly those related to structure and reactivity.

Geometric Isomerism: The structure of this compound features a double bond between the second and third carbon atoms, with different substituent groups attached to each carbon of the double bond. This structural feature gives rise to geometric isomerism. The isomers are designated using the E/Z notation system, which assigns priorities to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules. masterorganicchemistry.com

On carbon-2 (C2), the substituents are a methyl group (-CH3) and a hydroxymethyl group (-CH2OH).

On carbon-3 (C3), the substituents are a hydrogen atom (-H) and a tert-butyl group (-C(CH3)3).

Priority is assigned based on the atomic number of the atoms directly attached to the double-bond carbons. pressbooks.pub For C2, -CH2OH has a higher priority than -CH3. For C3, the -C(CH3)3 group has a higher priority than -H.

(Z)-isomer: The isomer where the two higher-priority groups (-CH2OH and -C(CH3)3) are on the same side of the double bond (from the German zusammen, meaning together). chemguide.co.uk

(E)-isomer: The isomer where the two higher-priority groups are on opposite sides of the double bond (from the German entgegen, meaning opposite). chemguide.co.uk

Table 2: Geometric Isomers of this compound

| Isomer | IUPAC Name | Priority Group Orientation |

|---|---|---|

| (E) | (2E)-2,4,4-Trimethylpent-2-en-1-ol | Opposite Sides |

The existence of these distinct, separable isomers with potentially different physical properties and biological activities makes this molecule a clear example for teaching stereochemistry.

Reactivity Patterns: As an allylic alcohol , this compound displays reactivity patterns that are distinct from those of simple alkanols or alkenes. The hydroxyl group is located on a carbon atom adjacent to a double bond, which significantly influences its chemical behavior. pearson.com

Enhanced Reactivity in Substitution Reactions: The C-O bond in allylic alcohols can be activated to undergo nucleophilic substitution reactions (SN1 or SN2). The proximity of the pi-system of the double bond can stabilize reaction intermediates (like an allylic carbocation in an SN1 pathway), often leading to faster reaction rates compared to their saturated counterparts. pearson.comumich.edu

Allylic Rearrangements: Reactions involving allylic intermediates can sometimes lead to rearranged products. For example, under certain acidic conditions, a substitution reaction might yield a product where the nucleophile has attached to the other end of the original double bond.

Selective Oxidation: The hydroxyl group of an allylic alcohol can be selectively oxidized to an aldehyde or carboxylic acid without affecting the double bond, using specific reagents like manganese dioxide (MnO2). This selective reactivity is a cornerstone of synthetic organic chemistry. pearson.com

Etherification and Amination: The hydroxyl group can be readily converted into other functional groups. Direct reactions can produce allylic ethers and amines, which are important motifs in many complex molecules. libretexts.org

Development of Novel Materials and Specialty Chemicals

The primary documented role of this compound in the development of novel materials is through its function as an intermediate for the specialty chemicals used in the fragrance industry. As detailed in section 6.1.1, its conversion into a variety of esters allows for the creation of a portfolio of fragrance ingredients with diverse scent profiles. google.com Beyond this application, its use in the synthesis of other distinct classes of materials or specialty chemicals is not widely reported in the current literature.

Industrial Process Development and Optimization for Related Compounds

The industrial-scale production of this compound is intrinsically linked to the efficient synthesis of its alkene precursors, primarily 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene (B94453). Process development and optimization efforts are therefore focused on both the production of these starting materials and their subsequent conversion to the target allylic alcohol.

Synthesis of 2,4,4-Trimethylpentene Isomers

A significant industrial method for producing 2,4,4-trimethylpentene isomers involves the dimerization of isobutylene (B52900). One established process utilizes the residual C4 fraction from refineries or ethylene (B1197577) plants as a raw material. In this process, diisobutylene is absorbed with sulfuric acid, followed by heating and separation to yield a polymer mixture rich in diisobutylene. This mixture is then washed and refined through distillation to obtain an industrial product containing approximately 76% 2,4,4-trimethyl-1-pentene and 20% 2,4,4-trimethyl-2-pentene. google.com

An alternative and high-yield approach has been developed, employing tert-butanol (B103910) or isobutanol as readily available and inexpensive raw materials. google.com This method utilizes a catalyst, such as sulfuric acid or a strong acid polymer resin, in a closed reaction system. google.com The optimization of this process has led to yields as high as 95% without the need for extensive distillation and purification. google.com Key parameters for this process have been defined to maximize yield and purity. google.com

Table 1: Optimized Parameters for 2,4,4-Trimethyl-1-Pentene Synthesis

| Parameter | Value | Source |

|---|---|---|

| Raw Materials | tert-butanol or isobutanol | google.com |

| Catalyst | Sulfuric acid (60-98% by mass) or strong acid polymer resin | google.com |

| Molar Ratio (Alcohol:Sulfuric Acid) | 1 : 0.3-1 | google.com |

| Reaction Temperature | 60-95 °C | google.com |

| Reaction Time | 4-8 hours | google.com |

| Yield | Up to 95% | google.com |

Allylic Oxidation for the Synthesis of this compound

The conversion of 2,4,4-trimethylpentene precursors to this compound is typically achieved through allylic oxidation. This class of reactions introduces a hydroxyl group at a position adjacent to the double bond.

Selenium Dioxide Oxidation

A well-established method for the allylic oxidation of alkenes is the use of selenium dioxide (SeO₂). du.ac.inchemicalbook.comadichemistry.com This reagent can effectively convert alkenes into allylic alcohols. du.ac.inchemicalbook.comadichemistry.com The reaction mechanism is believed to proceed through an initial ene reaction followed by a du.ac.inkaust.edu.sa-sigmatropic rearrangement. adichemistry.com

For industrial applications, the toxicity and the need to remove selenium-containing byproducts are significant considerations. du.ac.in Process optimization research has focused on using catalytic amounts of selenium dioxide in conjunction with a co-oxidant, such as tert-butyl hydroperoxide (t-BuOOH). du.ac.inadichemistry.com This approach continuously reoxidizes the reduced selenium species, minimizing the amount of the toxic reagent required and often favoring the formation of the allylic alcohol over further oxidation to the corresponding aldehyde or ketone. du.ac.in

Advanced Catalytic Systems

The search for more scalable, sustainable, and efficient oxidation processes has led to the development of various catalytic systems that avoid stoichiometric toxic reagents. These modern methods are a key focus of industrial process development.

One area of optimization involves the use of copper catalysts. For instance, the allylic oxidation of Δ⁵-steroids has been optimized using a system of t-butyl hydroperoxide and copper(I) iodide. scribd.com A key finding in this research was that the efficiency and yield of the reaction were significantly improved by adding the oxidant in portions throughout the reaction, a technique that could be applied to the synthesis of other allylic alcohols. scribd.com

Dirhodium(II) complexes, in combination with co-catalysts like N-hydroxyphthalimide (NHPI), have also been shown to be effective for allylic oxidations. researchgate.net A significant advantage of some of these systems is their ability to use air as the terminal oxidant, which represents a highly desirable feature for a green and cost-effective industrial process. researchgate.net The catalytic enantioselective allylic C-H oxidation of alkenes is another area of intensive research, aiming to produce specific chiral synthons directly from petrochemical feedstocks. nih.gov

Table 2: Comparison of Allylic Oxidation Methods for Alkenes

| Method | Oxidant/Catalyst | Key Optimization Strategies | Source |

|---|---|---|---|

| Riley Oxidation | Stoichiometric SeO₂ | Control of reaction conditions to favor alcohol formation. | du.ac.inadichemistry.com |

| Catalytic Selenium Dioxide | Catalytic SeO₂ with t-BuOOH | Use of a co-oxidant to regenerate the active selenium species, reducing waste and toxicity. | du.ac.inadichemistry.com |

| Copper-Catalyzed Oxidation | t-BuOOH / CuI | Portion-wise addition of the oxidant to improve yield and efficiency. | scribd.com |

| Rhodium-Catalyzed Oxidation | Air / Dirhodium(II) complexes with NHPI | Use of air as a sustainable and inexpensive terminal oxidant. | researchgate.net |

Future Prospects and Emerging Research Avenues for 2,4,4 Trimethylpent 2 En 1 Ol

Exploration of Sustainable Synthesis and Green Chemistry Approaches

The future synthesis of 2,4,4-Trimethylpent-2-en-1-ol is likely to be guided by the principles of green chemistry, moving away from traditional methods that may involve harsh conditions and stoichiometric reagents. A primary focus will be the development of synthetic routes that are both environmentally benign and economically viable.

A promising avenue lies in the selective oxidation of readily available precursors such as 2,4,4-trimethyl-1-pentene (B89804) or 2,4,4-trimethyl-2-pentene (B94453), which are bulk chemicals produced from the dimerization of isobutylene (B52900). google.com Green oxidation methodologies are a key area of contemporary research.

Photocatalytic Allylic Oxidation: The use of photocatalysis with molecular oxygen as the terminal oxidant presents a highly sustainable approach. This method can proceed under mild conditions (ambient temperature and pressure) and utilizes light as a clean energy source. Research in this area would focus on developing efficient and selective photocatalysts, potentially based on earth-abundant materials, for the allylic oxidation of 2,4,4-trimethylpentenes.

Biocatalytic Allylic Hydroxylation: Biocatalysis offers unparalleled selectivity and operates under environmentally friendly aqueous conditions. Enzymes, particularly from the cytochrome P450 monooxygenase family, are known to catalyze the hydroxylation of C-H bonds, including at allylic positions. dtu.dknih.gov Future research could involve screening for or engineering P450 enzymes that can selectively hydroxylate 2,4,4-trimethylpentenes to produce this compound with high fidelity. This approach aligns perfectly with the principles of green chemistry by utilizing renewable catalysts and mild reaction conditions.

| Synthesis Approach | Precursor | Key Advantages | Research Focus |

| Photocatalytic Oxidation | 2,4,4-Trimethyl-1-pentene | Use of O2 as oxidant, mild conditions, light as energy source | Development of selective and robust photocatalysts |

| Biocatalytic Hydroxylation | 2,4,4-Trimethyl-1-pentene | High selectivity, aqueous media, renewable catalysts | Enzyme screening and engineering of P450 monooxygenases |

Development of Novel Catalytic Systems for Efficient Transformations

Beyond its synthesis, the development of novel catalytic systems to transform this compound into valuable downstream products is a critical research area. As an allylic alcohol, it possesses two reactive functional groups—the hydroxyl group and the carbon-carbon double bond—making it a versatile building block.

Heterogeneous Catalysis for Selective Oxidation: The development of robust and recyclable heterogeneous catalysts for the selective oxidation of this compound could lead to the efficient production of the corresponding α,β-unsaturated aldehyde or ketone. These products are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. Research would focus on designing supported metal nanoparticle catalysts or mixed metal oxides that can achieve high selectivity under mild, solvent-free, or green solvent conditions.

Asymmetric Catalysis: The chiral nature of many biologically active molecules makes the development of asymmetric transformations of this compound a highly attractive prospect. This could involve, for instance, catalytic asymmetric epoxidation of the double bond or enantioselective derivatization of the hydroxyl group. The bulky 2,4,4-trimethylpentyl group may offer unique steric challenges and opportunities for achieving high levels of stereocontrol.

| Transformation | Catalytic System | Potential Products | Research Focus |

| Selective Oxidation | Heterogeneous catalysts (e.g., supported Pd, Ru) | 2,4,4-Trimethylpent-2-enal | Catalyst design for high selectivity and reusability |

| Asymmetric Epoxidation | Chiral transition metal complexes | Chiral epoxy alcohols | Development of highly enantioselective catalysts |

Integration into Advanced Materials Science Research

The unique structure of this compound, with its reactive hydroxyl group and polymerizable double bond, makes it a promising candidate as a functional monomer in materials science.

Specialty Polymers and Coatings: By incorporating this compound as a monomer or comonomer in polymerization reactions, novel polymers with tailored properties could be synthesized. The bulky hydrophobic tail could impart properties such as increased free volume, lower dielectric constant, and enhanced solubility in nonpolar solvents. The hydroxyl group provides a handle for post-polymerization modification, allowing for the introduction of other functionalities or for cross-linking to form robust networks. These materials could find applications in areas such as specialty coatings, adhesives, and advanced composites.

Functional Surfaces: The hydroxyl group of this compound can be used to graft the molecule onto surfaces, modifying their properties. For example, it could be used to create hydrophobic or low-surface-energy coatings on various substrates.

Interdisciplinary Research Opportunities in Chemical Sciences

The potential applications of this compound and its derivatives extend beyond traditional synthetic and materials chemistry, offering exciting opportunities for interdisciplinary research.

Chemical Biology and Bioactive Molecules: Allylic alcohols are common structural motifs in a variety of natural products with interesting biological activities. nih.gov The bulky and lipophilic nature of the 2,4,4-trimethylpentyl group could be exploited in the design of new bioactive molecules. For instance, it could serve as a hydrophobic anchor to enhance the interaction of a molecule with biological membranes or the hydrophobic pockets of proteins. Future research could involve the synthesis of derivatives of this compound and the evaluation of their biological properties.

Fragrance and Flavor Chemistry: The structural features of this compound, particularly its branched alkyl chain and allylic alcohol functionality, are reminiscent of molecules used in the fragrance and flavor industry. While its specific odor profile is not widely reported, its derivatives could possess interesting and novel scent characteristics. Interdisciplinary research involving synthetic chemists and perfumers could explore the potential of this compound and its derivatives as new fragrance ingredients.

Q & A

Q. How can researchers optimize the synthesis of 2,4,4-Trimethylpent-2-en-1-ol to achieve high purity?

Methodological Answer: Synthesis optimization typically involves evaluating catalysts, reaction temperatures, and purification techniques. For example:

- Catalyst Screening : Test acid-catalyzed hydration or transition-metal catalysts (e.g., Pd/C) to improve regioselectivity and yield.

- Temperature Control : Maintain temperatures between 20–80°C to balance reaction rate and byproduct formation .

- Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) to isolate the compound.

Q. Example Table: Catalyst Effects on Yield

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| H₂SO₄ | 60 | 65 | 90 |

| Pd/C (5%) | 80 | 78 | 95 |

| Amberlyst-15 | 40 | 52 | 88 |

Key Considerations : Monitor for isomerization byproducts via GC-MS .

Q. What spectroscopic methods are most effective for structural characterization of this compound?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy :

- IR Spectroscopy : Detect O-H stretching (3200–3600 cm⁻¹) and C=C bonds (1640–1680 cm⁻¹) .

- Mass Spectrometry : Use EI-MS to verify molecular ion peaks (e.g., m/z 156 for [M]⁺) and fragmentation patterns .

Note : Compare data with computational predictions (DFT) to resolve ambiguities.

Q. How should researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer: Design stability studies using:

Q. Example Table: Stability Profile

| Condition | Degradation Products | Half-Life (h) |

|---|---|---|

| 60°C, dark | None | >72 |

| UV light, 25°C | 4,4-dimethylpentanone | 12 |

| pH 10, 25°C | Polymerized species | 8 |

Storage Recommendations : Store in inert atmospheres at -20°C, away from oxidizers .

Advanced Research Questions

Q. How can contradictory data on reaction yields from different synthetic routes be resolved?

Methodological Answer:

- Root-Cause Analysis :

- Statistical Optimization : Apply DOE (Design of Experiments) to isolate variables (e.g., solvent polarity, catalyst loading) .

Case Study : A 20% yield discrepancy between aqueous vs. anhydrous conditions may stem from hydrolysis of intermediates.

Q. What mechanistic insights explain thermal degradation pathways of this compound?

Methodological Answer:

- Degradation Pathways :

- Dehydration : Forms 2,4,4-trimethylpent-2-ene via acid-catalyzed elimination.

- Oxidation : Generates ketones under aerobic conditions .

- Computational Modeling : Use Gaussian or ORCA to simulate transition states and predict dominant pathways .

- Isotopic Labeling : Track oxygen migration using ¹⁸O-labeled compounds during degradation.

Experimental Validation : Couple TGA (thermogravimetric analysis) with real-time FTIR to monitor decomposition.

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) : Model solvent effects on reaction barriers (e.g., toluene vs. ethanol).

- Machine Learning : Train models on existing alcohol reactivity data to predict optimal catalysts.

Example Application : DFT predicts preferential oxidation at the allylic position (C3), validated experimentally by NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.